Monoacetyl bisacodyl
Overview
Description
Monoacetyl bisacodyl is a degradation product of bisacodyl . Bisacodyl is a member of the diphenylmethane family and is considered to be a stimulant laxative . It stimulates peristalsis, hinders the absorption of electrolytes, thereby increasing the water content in the stool, which results in the loosening of fecal masses and facilitates bowel movement .
Synthesis Analysis
Three new, simple, sensitive, and accurate stability-indicating methods were developed for quantitative determination of bisacodyl in the presence of its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), in enteric coated tablets, suppositories, and raw material .
Molecular Structure Analysis
The chemical formula of Monoacetyl bisacodyl is C20H17NO3 . Its exact mass is 319.12 and its molecular weight is 319.360 .
Chemical Reactions Analysis
Bisacodyl and its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), can be separated on silica gel plates using chloroform-acetone (9 + 1, v/v) as the mobile phase with ultraviolet detection of the separated bands at 223 nm .
Physical And Chemical Properties Analysis
The solubility of bisacodyl has been studied in various solvents. The maximum value was found in pure DMF, followed by the sequence of NMP > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > toluene > 1-butanol > n -propanol > methanol > ethanol > isopropanol .
Scientific Research Applications
Stability-Indicating Methods Development
Monoacetyl bisacodyl has been used in the development of stability-indicating methods for the quantitative determination of bisacodyl . These methods are crucial in ensuring the quality of pharmaceutical preparations, including enteric coated tablets and suppositories .
Degradation Product Analysis
As a degradation product of bisacodyl, Monoacetyl bisacodyl plays a significant role in the analysis of bisacodyl’s stability . It helps in understanding the degradation process and the conditions that might affect the stability of bisacodyl .
Chemometric Models
Monoacetyl bisacodyl has been used in the development of chemometric models such as Partial Least Squares Regression (PLSR), Spectral Residual Augmented Classical Least Squares (SRACLS), and Support Vector Regression (SVR) . These models are used for the analysis of bisacodyl in the presence of its degradation products .
Pharmaceutical Formulation Analysis
The presence of Monoacetyl bisacodyl is considered in the analysis of pharmaceutical formulations containing bisacodyl . This includes raw materials and finished products like tablets and suppositories .
Laxative Research
Bisacodyl, the parent compound of Monoacetyl bisacodyl, is a well-known stimulant laxative . Therefore, Monoacetyl bisacodyl, as a degradation product, could potentially be involved in research related to laxative effects and gastrointestinal motility .
Mechanism of Action
- Its role is to stimulate peristalsis by directly irritating the smooth muscle of the intestine, particularly the colonic intramural plexus .
- This dual mechanism of action affects both gut secretion and motility, making it an effective laxative .
- Potassium secretion increases, while sodium and water enter the intestinal lumen, reversing the usual absorption process .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
properties
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJZSFTZVUILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024525 | |
Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monoacetyl bisacodyl | |
CAS RN |
72901-16-7 | |
Record name | Monoacetyl bisacodyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOACETYL BISACODYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Sodium Hydroxide (NaOH) impact the stability of bisacodyl, and what are the implications for analytical methods?
A1: Research has shown that bisacodyl degrades in the presence of NaOH. [] This degradation leads to the formation of metabolites, including Monoacetyl bisacodyl and bis-(p-hydroxypheny)-pyridyl-2-methane. This finding is particularly relevant for analytical methods used to quantify bisacodyl in mixtures. For instance, when analyzing a solution containing both bisacodyl and chlorocyclopentylsibutramine, using NaOH to prepare the chlorocyclopentylsibutramine standard solution can lead to bisacodyl degradation. This decomposition can impact the accuracy of bisacodyl quantification. Therefore, alternative preparation methods or analytical conditions should be considered when NaOH is present to ensure accurate and reliable results. []
Q2: What analytical techniques are effective in separating and quantifying bisacodyl and its degradation product, Monoacetyl bisacodyl?
A2: Several analytical techniques have proven effective in separating and quantifying bisacodyl and its degradation products. Thin-layer chromatography (TLC), particularly High-Performance Thin-Layer Chromatography, allows for separating bisacodyl from its degradation products, Monoacetyl bisacodyl and desacetyl bisacodyl. [] Following separation, densitometric detection at a specific wavelength (223 nm in this case) can quantify these compounds.
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